![molecular formula C26H26ClN3O2S2 B2820986 4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1331110-64-5](/img/structure/B2820986.png)
4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole is a heterocyclic compound, which is a part of many biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs . Thienopyridines are a class of heterocyclic compounds that contain a thiophene ring fused with a pyridine ring. They are used in various medicinal chemistry contexts.
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用
Synthesis and Chemical Transformation
The scientific research applications of complex heterocyclic compounds, such as 4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride, primarily revolve around their synthesis and subsequent chemical transformations. These processes lead to the creation of various derivatives with potential applications in diverse fields like medicinal chemistry and material science.
Chemical Synthesis and Derivative Formation
- Benzo[b]thiophen-2-yl-hydrazonoesters, closely related to the compound , are synthesized and used to produce a range of heterocyclic derivatives like pyrazole, isoxazole, and pyrimidine derivatives. These compounds have significant importance in medicinal chemistry due to their potential biological activities (Mohareb et al., 2004).
- Novel pyridine and fused pyridine derivatives are prepared starting from related pyridine derivatives, leading to the formation of compounds like triazolopyridine and pyridotriazine derivatives. These compounds are evaluated for antimicrobial and antioxidant activities, suggesting their use in drug discovery and development (Flefel et al., 2018).
Antimicrobial and Antioxidant Properties
- The antimicrobial and antioxidant properties of heterocyclic compounds are extensively studied, indicating their potential applications in developing new therapeutic agents. For instance, newly synthesized pyridine derivatives exhibit moderate to good binding energies on target proteins and possess significant antimicrobial and antioxidant activity (Flefel et al., 2018).
Antipsychotic Agent Potential
- Heterocyclic analogues of certain compounds show potential as antipsychotic agents. Their in vitro binding to receptors like dopamine D2 and serotonin 5-HT2, along with in vivo activities, are evaluated to determine their efficacy and potential use in treating psychiatric disorders (Norman et al., 1996).
Antiproliferative and Apoptotic Activities
- Certain heterocyclic compounds demonstrate the ability to disrupt the cell cycle and induce apoptotic activities in cancer cells. This suggests their potential use in cancer therapy and the need for further investigation into their mechanisms of action and therapeutic efficacy (Sarhan et al., 2010).
作用機序
Target of Action
Compounds with abenzothiazole core have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific functional groups attached to the benzothiazole core.
Mode of Action
Thebenzothiazole core is known to interact with various targets through different mechanisms, depending on the specific functional groups attached to it . For instance, some benzothiazole derivatives have been found to inhibit the activity of certain enzymes, while others may interact with specific receptors or other cellular components .
Biochemical Pathways
Given the diverse biological activities associated withbenzothiazole derivatives, it is likely that this compound may affect multiple pathways . For instance, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, while others may modulate signal transduction pathways .
Pharmacokinetics
Thebenzothiazole core is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities associated withbenzothiazole derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels . For instance, some benzothiazole derivatives have been found to induce apoptosis in cancer cells, while others may modulate immune responses .
特性
IUPAC Name |
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S2.ClH/c1-15(2)29-13-12-19-22(14-29)33-26(23(19)25-27-20-6-4-5-7-21(20)32-25)28-24(31)18-10-8-17(9-11-18)16(3)30;/h4-11,15H,12-14H2,1-3H3,(H,28,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKAUJLOKTAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

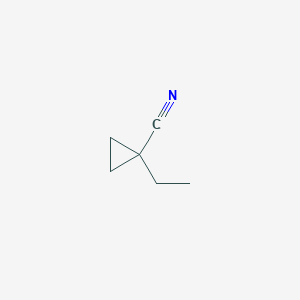
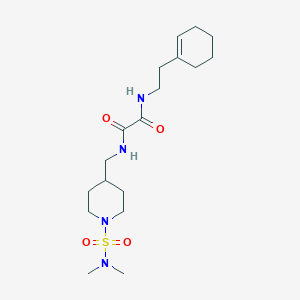

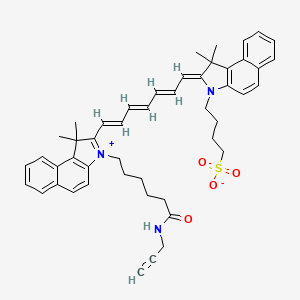
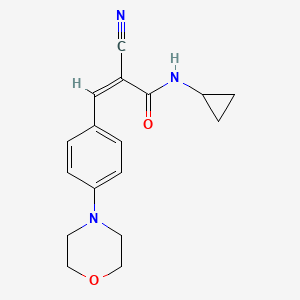
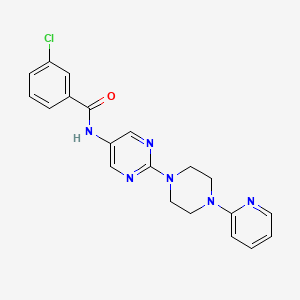

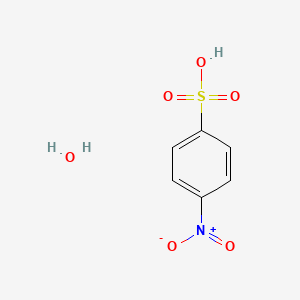

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

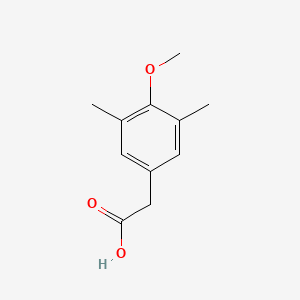
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)